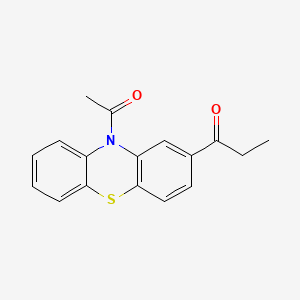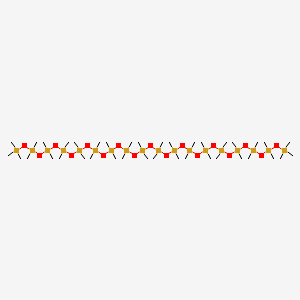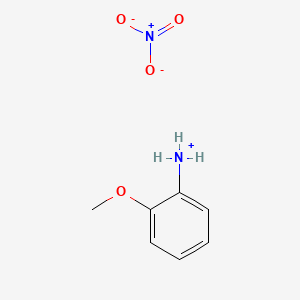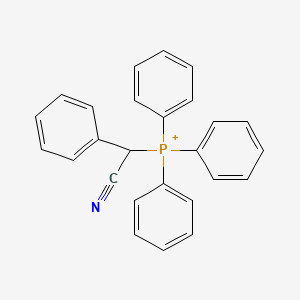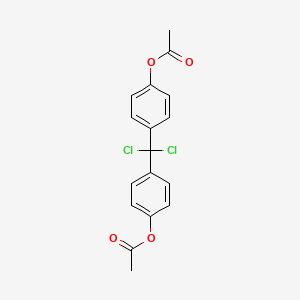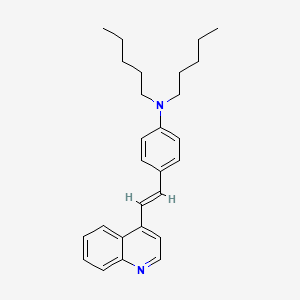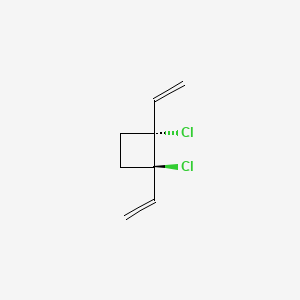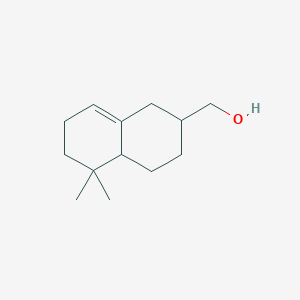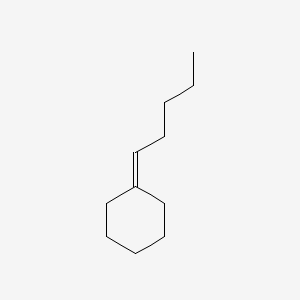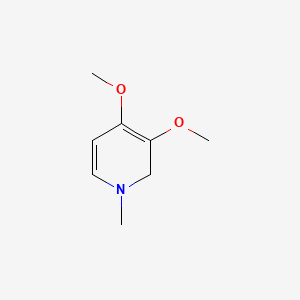
9,10-Dihydroanthracene-1,4,9,10-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroanthracene-1,4,9,10-tetrol is an organic compound with the molecular formula C14H12O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl groups at the 1, 4, 9, and 10 positions on the dihydroanthracene ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-1,4,9,10-tetrol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol as reducing agents . Another approach involves the use of magnesium as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of laboratory synthesis can be scaled up for industrial purposes, involving similar reduction reactions with appropriate safety and efficiency measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form anthracene derivatives.
Reduction: The compound can be reduced further to form various hydrogenated derivatives.
Substitution: Hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Sodium, ethanol, magnesium.
Substitution: Alkyl halides, acid chlorides, and bases.
Major Products:
Oxidation: Anthracene derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Ethers, esters, and other substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroanthracene-1,4,9,10-tetrol has several applications in scientific research:
Chemistry: It is used as a hydrogen donor in transfer hydrogenation reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 9,10-Dihydroanthracene-1,4,9,10-tetrol involves its ability to donate hydrogen atoms. This property makes it useful in transfer hydrogenation reactions, where it acts as a hydrogen donor to various substrates. The molecular targets and pathways involved in its action are primarily related to its redox properties .
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydroanthracene: A similar compound with hydrogen atoms at the 9 and 10 positions instead of hydroxyl groups.
Anthracene: The parent compound without hydrogenation or hydroxylation.
1,4-Dihydroxyanthracene: A compound with hydroxyl groups at the 1 and 4 positions.
Uniqueness: 9,10-Dihydroanthracene-1,4,9,10-tetrol is unique due to the presence of hydroxyl groups at four positions, which significantly alters its chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where hydrogen donation is required.
Eigenschaften
CAS-Nummer |
38399-72-3 |
|---|---|
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
9,10-dihydroanthracene-1,4,9,10-tetrol |
InChI |
InChI=1S/C14H12O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,13-18H |
InChI-Schlüssel |
ZIKKFAGENVKXRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(C3=C(C=CC(=C3C(C2=C1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



